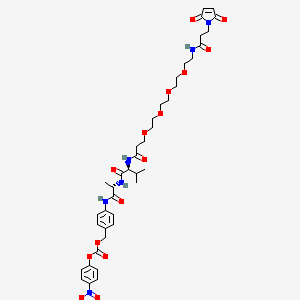

![molecular formula C12H14N2S B6292305 (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1214921-55-7](/img/structure/B6292305.png)

(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom . Benzo[d]imidazo[2,1-b]thiazoles are more complex heterocycles presenting the imidazole ring in their structure .

Synthesis Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles has been reported in the literature. For instance, a greener and direct approach to the efficient synthesis of fused heterocyclic ring system benzo[4,5]imidazo[2,1-b]thiazoles via C–N and C–S bond formation in catalyst-free conditions has been reported . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazo[2,1-b]thiazoles has been analyzed using various techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The most active benzo[d]imidazo[2,1-b]thiazole derivative IT10, carrying a 4-nitro phenyl moiety, was characterized by these techniques .

Chemical Reactions Analysis

Benzo[d]imidazo[2,1-b]thiazoles have been synthesized by reacting 2-amino-1,3,4-thiadiazole with various phenacyl bromides in alcohol . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazo[2,1-b]thiazoles have been analyzed using various techniques such as FT-IR, 1H NMR, and 13C NMR . For instance, the FT-IR spectrum of a benzo[d]imidazo[2,1-b]thiazole derivative showed peaks at 3190 cm−1 (NH stretching), 3101, 3041 cm−1 (aromatic CH stretching), and 1670 cm−1 (amide I CO stretching) .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

The compound has been utilized as a key intermediate in the development of novel synthetic methodologies. For example, the copper- and palladium-catalyzed cross-coupling reactions facilitated the synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, showcasing the compound's versatility in forming C-S, C-N, and C-C bonds efficiently (Shen et al., 2017). Similarly, innovative approaches for the synthesis of imidazo[2,1-b]thiazoles and benzo[d]thiazolo[3,2-a]imidazoles have been demonstrated, highlighting the compound's role in facilitating the generation of complex heterocyclic systems (Mir et al., 2014).

Biological Activities and Applications

A broad spectrum of biological activities has been observed in derivatives of this compound, including anti-inflammatory (Labanauskas et al., 2000) and antitumor properties (Andreani et al., 2005). These findings underscore the potential of (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole derivatives in contributing to the development of new therapeutic agents.

Sensing Applications

Research has also explored the use of imidazo[2,1-b]thiazole derivatives in the development of sensors. A study demonstrated a simple sensor based on imidazo[2,1-b]thiazole for the differentiation and recognition of Al3+, F−, and PPi ions, indicating its potential in environmental and analytical chemistry (Consty et al., 2020).

Corrosion Inhibition

The derivatives of this compound have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, presenting a promising application in industrial chemistry to protect metals against corrosion (Lgaz et al., 2020).

Direcciones Futuras

The future directions for the research on benzo[d]imidazo[2,1-b]thiazoles could include further exploration of their antimycobacterial properties , as well as their potential as anti-tuberculosis agents . Additionally, the development of new synthetic methods and the investigation of their mechanism of action could also be areas of future research .

Mecanismo De Acción

Target of Action

The primary target of (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the bacterium .

Mode of Action

The compound interacts with its target through a series of hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions enable the compound to bind to the active site of the enzyme, inhibiting its function and thus disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate, leading to a deficiency of coenzyme A. This deficiency affects various metabolic processes in the bacterium, including the TCA cycle and fatty acid synthesis, leading to the bacterium’s death .

Pharmacokinetics

The ADME properties of this compound are predicted using in silico ADMET prediction tools . These properties influence the compound’s bioavailability, determining how well it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The compound has shown significant activity against this bacterium, with an IC50 of 2.03 μM and an IC90 of 15.22 μM . Furthermore, the compound shows no activity towards a panel of non-tuberculous mycobacteria, suggesting a selective inhibition of Mycobacterium tuberculosis .

Propiedades

IUPAC Name |

(2S)-2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFXELMCDBIMBQ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN2C3=CC=CC=C3SC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN2C3=CC=CC=C3SC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)